molecular formula C30H29NO5 B11122034 1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11122034
M. Wt: 483.6 g/mol
InChI Key: SZOLTAKFOSQKLT-SGEDCAFJSA-N
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Description

1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrrol-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides and a base.

    Attachment of the hydroxy group: Hydroxylation reactions are employed, often using oxidizing agents.

    Incorporation of the benzofuran moiety: This step may involve Friedel-Crafts acylation or other coupling reactions.

    Addition of the propoxyphenyl group: This can be achieved through etherification reactions using propoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The benzyl and propoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

    Coupling Reactions: The benzofuran moiety can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Bases: NaOH, K2CO3

    Acids: HCl, H2SO4

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may lend itself to the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-hydroxy-1H-indazole: Similar in structure but lacks the benzofuran and propoxyphenyl groups.

    1-benzyl-4-(4-methoxy-phenyl)-4H-(1,2,4)triazol-1-ium: Contains a triazole ring instead of the pyrrol-2-one core.

    1-benzyl-3-(4-chloro-2-methylphenyl)urea: Contains a urea moiety instead of the pyrrol-2-one core.

Uniqueness

1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzofuran and propoxyphenyl groups distinguishes it from other similar compounds, potentially offering unique interactions with biological targets and novel applications in material science.

Properties

Molecular Formula

C30H29NO5

Molecular Weight

483.6 g/mol

IUPAC Name

(4Z)-1-benzyl-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H29NO5/c1-3-14-35-24-11-7-10-21(17-24)27-26(28(32)22-12-13-25-23(16-22)15-19(2)36-25)29(33)30(34)31(27)18-20-8-5-4-6-9-20/h4-13,16-17,19,27,32H,3,14-15,18H2,1-2H3/b28-26-

InChI Key

SZOLTAKFOSQKLT-SGEDCAFJSA-N

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2/C(=C(\C3=CC4=C(C=C3)OC(C4)C)/O)/C(=O)C(=O)N2CC5=CC=CC=C5

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CC5=CC=CC=C5

Origin of Product

United States

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